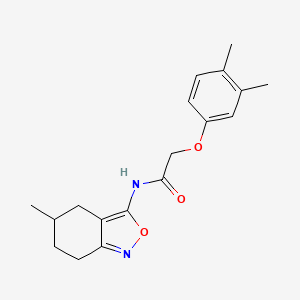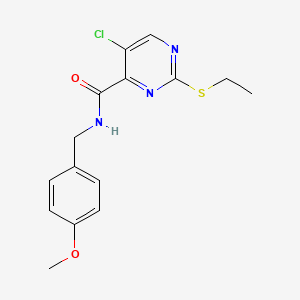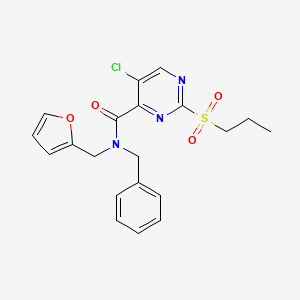![molecular formula C21H20FNO4 B11402399 N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11402399.png)
N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide” is a mouthful, but its structure holds intriguing properties. Coumarins, to which this compound belongs, are oxygen-containing heterocycles found in nature. Initially derived from Tonka beans, coumarins have been used in herbal medicine for centuries. Over 1300 coumarin derivatives have been identified, sourced mainly from green plants, fungi, and bacteria . Synthetic coumarins, including our compound of interest, have been explored for various biological activities.
Preparation Methods
Synthesis Routes: One efficient method involves alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides. The resulting coumarin–triazole derivatives exhibit interesting properties .
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves carefully controlled reactions to achieve high yields and purity.
Chemical Reactions Analysis
Reaction Types: “N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide” can undergo various reactions:
Oxidation: Oxidative processes modify functional groups.
Reduction: Reduction reactions alter the compound’s structure.
Substitution: Substituting specific atoms or groups can lead to new derivatives.
Common Reagents and Conditions: Reagents like potassium carbonate, sodium azides, and specific solvents play crucial roles. Reaction conditions vary based on the desired product.
Major Products: The major products depend on the specific reaction and functional group modifications. These derivatives may exhibit diverse biological activities.
Scientific Research Applications
Chemistry: Researchers explore coumarins for anti-HIV, anticancer, anti-microbial, antioxidant, and anti-inflammatory properties. Their unique structures make them valuable targets for drug development.
Biology and Medicine: Coumarins have potential as anti-tumor agents, anti-platelet compounds, and DNA gyrase inhibitors. Their diverse effects on cellular processes continue to be investigated.
Industry: Coumarins find applications in fabric conditioners, perfumes, and pharmaceuticals (e.g., warfarin and dicoumarol).
Mechanism of Action
The compound likely interacts with specific molecular targets or pathways, influencing cellular processes. Further research is needed to elucidate its precise mechanism.
Properties
Molecular Formula |
C21H20FNO4 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C21H20FNO4/c1-12-16-7-8-18(24)13(2)20(16)27-21(26)17(12)11-19(25)23-10-9-14-3-5-15(22)6-4-14/h3-8,24H,9-11H2,1-2H3,(H,23,25) |
InChI Key |
WAZNFMNDMKIKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11402316.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-6-(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11402322.png)


![1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11402340.png)
![7-(4-bromophenyl)-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11402345.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11402358.png)
![2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B11402360.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402388.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11402397.png)
![9-butyl-3-tert-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11402404.png)

